Disulfide Rebridging Yield: Near-Quantitative Conjugation Versus Classical Maleimide Heterogeneity
When conjugated to reduced trastuzumab Fab fragment, N-propargyl-3,4-dibromomaleimide yielded bioconjugate in near-quantitative yield with complete consumption of the starting Fab fragment as confirmed by mass spectrometry [1]. In contrast, classical maleimide conjugation to the same reduced disulfide system produces stochastic mixtures of DAR 0, 2, 4, 6, and 8 species, with significant unreacted antibody and over-conjugated byproducts [2]. The DBM reaction proceeds via an addition-elimination sequence (nucleophilic substitution) that covalently rebridges the disulfide bond, maintaining the native covalent connectivity of the antibody chains .
| Evidence Dimension | Conjugation yield (Fab fragment consumption) |
|---|---|
| Target Compound Data | Near-quantitative yield; complete consumption of starting Fab |
| Comparator Or Baseline | Classical maleimide conjugation: heterogeneous mixture with DAR 0-8 species |
| Quantified Difference | Complete consumption vs. significant unreacted Fab in maleimide control |
| Conditions | Trastuzumab Fab fragment; TCEP reduction; N-propargyl-3,4-dibromomaleimide |
Why This Matters
Procurement of DBM-based linkers like 3,4-Dibromo-Mal-PEG4-Boc eliminates the costly and time-consuming purification of heterogeneous conjugate mixtures required with standard maleimide linkers.
- [1] Schumacher FF, et al. In situ maleimide bridging of disulfides and a new approach to protein PEGylation. Bioconjug Chem. 2011;22:132-136. doi:10.1021/bc1004685. View Source
- [2] Morais M, Nunes JPM, Karu K, et al. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Org Biomol Chem. 2017;15:2947-2952. View Source
